molecular formula C6H18O7Si2 B1581928 Hexamethyl diorthosilicate CAS No. 4371-91-9

Hexamethyl diorthosilicate

Cat. No.: B1581928
CAS No.: 4371-91-9
M. Wt: 258.37 g/mol
InChI Key: XOAJIYVOSJHEQB-UHFFFAOYSA-N
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Description

Hexamethyl Diorthosilicate (CAS 4371-91-9), also known as Hexamethoxydisiloxane, is a high-purity organosilicon compound with the molecular formula C6H18O7Si2 and a molecular weight of 258.37 g/mol. It is characterized as a colorless to almost colorless clear liquid . This reagent serves as a versatile building block and precursor in organic and materials synthesis. Its primary application is as a silylating agent , where it reacts with hydroxyl groups in alcohols and carboxylic acids to form silyl ethers and silyl esters, respectively . Furthermore, it is a valuable reagent in materials science for surface modification and the development of protective coatings, where it enhances hydrophobicity and durability . In semiconductor manufacturing , it finds use as a solvent and surface treatment agent . A significant area of scientific interest is its role in biomimetic sol-gel chemistry . Unlike traditional sol-gel processes that require harsh conditions, biomimetic approaches aim to synthesize silica-based materials at neutral pH and room temperature, mimicking natural biosilicification. This compound can be hydrolyzed and condensed to form siloxane networks (Si-O-Si), making it a relevant precursor for creating tailored bionanocomposites, immobilizing biomolecules, and developing advanced functional materials for optics, catalysis, and sensing . The compound is moisture-sensitive and must be stored under an inert gas in a cool, dark place to maintain stability . It has a boiling point of 73 °C at 3 mmHg, a specific gravity of approximately 1.13, a refractive index of 1.38, and a flash point of 41 °C, classifying it as a flammable liquid . This product is intended for research applications and is not for human, veterinary, or diagnostic use .

Properties

IUPAC Name

trimethyl trimethoxysilyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJIYVOSJHEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40963105
Record name Trimethyl trimethoxysilyl orthosilicate
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Molecular Weight

258.37 g/mol
Source PubChem
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CAS No.

4371-91-9
Record name Silicic acid (H6Si2O7), hexamethyl ester
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Record name Hexamethyl diorthosilicate
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Record name Trimethyl trimethoxysilyl orthosilicate
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Record name Hexamethyl diorthosilicate
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Preparation Methods

Hydrolysis of Trimethylchlorosilane in the Presence of Anion Exchange Resin

One of the most common and industrially relevant methods for synthesizing hexamethyl diorthosilicate involves the controlled hydrolysis of trimethylchlorosilane (Me3SiCl) with purified water. This reaction is typically catalyzed by an anion exchange resin, which facilitates the substitution of chlorine atoms by methoxy groups, leading to the formation of this compound.

Reaction Overview:

$$
2 \text{Me}3\text{SiCl} + 2 \text{H}2\text{O} \xrightarrow[\text{Anion Exchange Resin}]{} \text{this compound} + 2 \text{HCl}
$$

  • Conditions: Controlled addition of water to trimethylchlorosilane under inert atmosphere to prevent moisture contamination.
  • Catalyst: Anion exchange resin to promote hydrolysis and condensation.
  • Outcome: Formation of a clear, colorless liquid product sensitive to moisture, requiring storage under inert gas.

This method is favored due to its relatively straightforward reaction pathway and ability to control the degree of hydrolysis, minimizing side reactions such as polymerization or formation of siloxanes.

Historically, this compound has been synthesized via the reaction of tetrachlorosilane (SiCl4) with methanol under Friedel-Crafts conditions. This method was first reported in the 19th century and remains a reference synthesis in academic literature.

Reaction Overview:

$$
\text{SiCl}_4 + 6 \text{MeOH} \xrightarrow[\text{Friedel-Crafts Conditions}]{} \text{this compound} + 4 \text{HCl}
$$

  • Reference: Friedel and Crafts, Annales de Chimie (Cachan, France), 1866.
  • Conditions: Typically involves catalytic acid or Lewis acid to facilitate substitution of chlorine atoms by methoxy groups.
  • Notes: This reaction requires careful control of temperature and stoichiometry to avoid over-condensation or polymerization.

This method provides a high-purity product but may involve handling corrosive by-products like hydrogen chloride and requires efficient removal of residual acids.

Direct Esterification of Silicic Acid Derivatives

Another synthetic approach involves the direct esterification of silicic acid or its oligomers with methanol under dehydrating conditions to form this compound. This method is less commonly used industrially due to the difficulty in controlling polymerization but is relevant for laboratory-scale synthesis.

  • Mechanism: Methanol reacts with silanol groups on silicic acid, replacing hydroxyl groups with methoxy groups.
  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids can be used to promote esterification.
  • Challenges: Controlling the degree of polymerization and achieving the discrete diorthosilicate structure.

Summary Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Disadvantages
Hydrolysis of Trimethylchlorosilane Trimethylchlorosilane, H2O Anion exchange resin, inert gas Controlled reaction, high purity Sensitive to moisture, requires inert atmosphere
Tetrachlorosilane + Methanol Tetrachlorosilane, Methanol Friedel-Crafts catalyst, acid Established method, good yield Generates corrosive HCl, requires acid removal
Esterification of Silicic Acid Silicic acid, Methanol Acid catalyst, dehydrating agent Direct route from silicic acid Difficult to control polymerization

Analytical and Research Findings on Preparation

  • Purity and Yield: The hydrolysis method using trimethylchlorosilane and anion exchange resin yields this compound with purity above 97%, suitable for research and industrial applications.
  • Physical Properties: The product is a clear liquid with a boiling point around 157°C and density approximately 1.06–1.12 g/cm³, consistent with data from multiple suppliers.
  • Storage Considerations: Due to its moisture sensitivity, this compound must be stored under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation.
  • Reaction Monitoring: Techniques such as 1H NMR spectroscopy are employed to monitor the silylation reactions and confirm product formation, utilizing this compound as an internal standard in some cases.

Notes on Industrial and Laboratory Scale Synthesis

  • Scale-Up: The hydrolysis of trimethylchlorosilane is scalable with appropriate reactor design to control exothermic reactions and by-product removal.
  • Safety: Handling of chlorosilanes and acid by-products requires strict safety protocols due to corrosivity and toxicity.
  • Environmental Impact: Efficient scrubbers and neutralization systems are necessary to manage HCl emissions during synthesis.

Chemical Reactions Analysis

Hexamethyl diorthosilicate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. It can be hydrolyzed to form silanols and siloxanes. In the presence of acid catalysts, it can convert alcohols and carboxylic acids into silyl ethers and silyl esters, respectively . It also reacts with rhenium (VII) oxide to form siloxides . Common reagents used in these reactions include trimethylchlorosilane, water, and acid catalysts. The major products formed from these reactions are silyl ethers, silyl esters, and siloxides.

Scientific Research Applications

Organic Synthesis

HMDS serves as a solvent in organic reactions and is utilized as an internal standard for calibrating chemical shifts in 1H^1H NMR spectroscopy. Its role as a silylating agent allows it to react with hydroxyl groups in alcohols and carboxylic acids, forming silyl ethers and esters, respectively.

Materials Science

In materials science, HMDS is used for:

  • Surface Modification : Enhancing the hydrophobicity of surfaces by forming siloxane networks.
  • Coating Applications : Providing protective coatings that improve durability and resistance to environmental factors.

Biomedical Applications

Recent studies have highlighted HMDS's potential biological activity, particularly its antioxidant properties and anticancer effects:

  • Antioxidant Activity : HMDS exhibits significant antioxidant capabilities, comparable to ascorbic acid, making it a candidate for mitigating oxidative stress in cells.
  • Anticancer Properties : Experimental data indicate that HMDS can induce apoptosis in cancer cells, particularly in human breast cancer models.

Semiconductor Manufacturing

In semiconductor fabrication, HMDS is employed as a photoresist solvent and surface treatment agent. Its ability to enhance adhesion between layers is critical for producing high-performance electronic devices.

Antioxidant Properties

A study demonstrated that HMDS has an IC50 value of 40.66 mg/mL for DPPH scavenging activity, indicating its potential as a natural antioxidant .

Anticancer Activity

Experimental research showcased HMDS's cytotoxic effects on human breast cancer cells, leading to increased apoptosis rates compared to control groups .

Mechanism of Action

The mechanism of action of hexamethoxydisiloxane involves its ability to act as a silylating agent. It reacts with hydroxyl groups in alcohols and carboxylic acids to form silyl ethers and silyl esters, respectively . This reaction is facilitated by the presence of acid catalysts, which help in the formation of the silyl intermediates. The molecular targets of hexamethoxydisiloxane include hydroxyl-containing compounds, and the pathways involved in its reactions are primarily substitution reactions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Material Synthesis : this compound’s controlled hydrolysis is critical for synthesizing mesoporous silica with tailored pore sizes, used in drug delivery and catalysis .
  • Synergistic Effects : In mixtures with other siloxanes (e.g., dodecamethyl pentasiloxane), this compound enhances thermal stability (up to 300°C) in lubricants .

Biological Activity

Hexamethyl diorthosilicate (HMDS) is an organosilicon compound with the chemical formula C6H18O7Si2C_6H_{18}O_7Si_2. It has garnered attention in various fields, particularly in materials science and organic synthesis. However, its biological activity remains a significant area of investigation, especially regarding its potential therapeutic applications. This article explores the biological activity of HMDS, including its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction
The biological activity of HMDS is primarily attributed to its interactions at the cellular level. While specific targets remain under investigation, it is believed that HMDS may interact with cellular membranes and proteins, influencing cellular signaling pathways.

Mode of Action
Research indicates that HMDS may exert its effects through the modulation of reactive oxygen species (ROS) and antioxidant pathways. This modulation can lead to various outcomes, including apoptosis in cancer cells and protective effects in normal cells.

Biochemical Pathways

The exact biochemical pathways involved in the action of HMDS are not fully elucidated. However, studies suggest that it may influence:

  • Antioxidant Activity : HMDS has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Cell Signaling : The compound may affect signaling pathways related to cell proliferation and apoptosis.
  • Gene Expression : Preliminary data indicate that HMDS might modulate the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Experimental Data

  • Anticancer Activity
    A study highlighted the potential anticancer properties of HMDS against human breast cancer cells. The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls .
  • Antioxidant Properties
    In vitro experiments have shown that HMDS exhibits substantial antioxidant activity, comparable to well-known antioxidants like ascorbic acid. For instance, an IC50 value for DPPH scavenging activity was recorded at 40.66 mg/mL for HMDS, indicating its potential as a natural antioxidant .
  • Toxicity and Safety Profile
    Toxicological assessments have indicated that while HMDS shows promising biological activity, its safety profile requires careful evaluation. Studies have reported varying degrees of cytotoxicity depending on concentration and exposure duration .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
AntioxidantScavenges DPPH radicals; IC50 = 40.66 mg/mL
CytotoxicityVaries with concentration; requires further study

Q & A

Q. What are the critical considerations for synthesizing high-purity HMDO, and how can impurities affect downstream applications?

HMDO synthesis typically involves controlled hydrolysis-condensation reactions of methyltrimethoxysilane derivatives. Key parameters include reaction temperature (optimized between 20–40°C), stoichiometric ratios of water to precursor, and inert atmosphere conditions to prevent unintended side reactions . Impurities such as residual chlorides or unreacted silanol groups can compromise its performance in sol-gel processes or surface modification applications. Purity ≥95% is recommended for reproducible results, verified via gas chromatography (GC) or NMR .

Q. Which spectroscopic techniques are most effective for characterizing HMDO’s structural integrity?

  • FTIR : Identifies Si-O-Si (1080–1020 cm⁻¹) and Si-O-CH₃ (820–780 cm⁻¹) bonds.
  • ¹H/²⁹Si NMR : Confirms methyl group integration (δ 0.1–0.3 ppm for Si-CH₃) and silicon coordination (Q³/Q⁴ ratios for condensation degree) .
  • Mass Spectrometry : Validates molecular weight (258.37 g/mol) and detects fragmentation patterns . Cross-referencing these methods ensures accurate structural validation, especially when discrepancies arise in Q³/Q⁴ ratios due to incomplete condensation .

Q. How should HMDO be stored to mitigate hydrolysis and maintain stability?

HMDO is hygroscopic and prone to hydrolysis. Storage under argon at temperatures ≤4°C in amber glass vials minimizes moisture ingress and photodegradation . Pre-use activation (e.g., molecular sieves) and periodic purity checks via GC are advised for long-term stability.

Advanced Research Questions

Q. What mechanistic insights explain HMDO’s role in sol-gel processes, and how do reaction conditions influence gelation kinetics?

HMDO acts as a crosslinker via hydrolysis of methoxy groups, forming Si-OH intermediates that condense into Si-O-Si networks. Gelation kinetics depend on:

  • Catalyst type : Acidic conditions (e.g., HCl) accelerate hydrolysis, while basic conditions (e.g., NH₃) favor condensation .
  • Water content : Excess H₂O increases hydrolysis rate but may lead to premature precipitation.
  • Solvent polarity : Polar solvents (e.g., ethanol) enhance solubility but compete with hydrolysis . In situ rheometry and dynamic light scattering (DLS) are critical for real-time monitoring of gelation .

Q. How can researchers resolve contradictions in reported thermal decomposition profiles of HMDO?

Discrepancies in decomposition temperatures (reported 150–200°C) may arise from:

  • Sample purity : Residual solvents or moisture lower observed degradation thresholds .
  • Analytical methods : TGA under N₂ vs. air alters oxidation pathways.
  • Heating rates : Faster rates (e.g., 20°C/min) may mask intermediate steps. Standardizing protocols (e.g., 10°C/min in inert atmosphere) and coupling TGA with evolved gas analysis (EGA) improves reproducibility .

Q. What safety protocols are essential when handling HMDO in catalytic studies involving transition metals?

HMDO’s interaction with metal catalysts (e.g., Pt, Pd) may generate hazardous byproducts like methanol or formaldehyde. Required precautions:

  • Ventilation : Use fume hoods to manage volatile emissions.
  • PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic residues before disposal to avoid exothermic reactions . Acute toxicity data (e.g., LD₅₀) should be referenced from reliable SDS, as HMDO shares handling similarities with tetraethyl orthosilicate .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethyl diorthosilicate
Reactant of Route 2
Hexamethyl diorthosilicate

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